3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique structural properties, which make them valuable in various fields of scientific research and industrial applications. The bicyclo[1.1.1]pentane scaffold is often used as a bioisosteric replacement for aromatic groups in drug discovery, providing enhanced stability and unique pharmacokinetic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the Diels-Alder reaction, followed by various functional group transformations to introduce the desired substituents. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions to introduce various substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Scientific Research Applications
3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential as a drug candidate due to its unique structural properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The compound’s unique structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-bicyclo[1.1.1]pentane-1-carboxylic acid methyl ester
- 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
- Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate hydrochloride
Uniqueness
3-(3-Methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug discovery and material science .
Properties
IUPAC Name |
3-(3-methylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9-3-2-4-10(5-9)12-6-13(7-12,8-12)11(14)15/h2-5H,6-8H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOOKAGJCPJEAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C23CC(C2)(C3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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